molecular formula C20H27NO4 B1238133 Tazadolene succinate CAS No. 87936-82-1

Tazadolene succinate

Cat. No.: B1238133
CAS No.: 87936-82-1
M. Wt: 345.4 g/mol
InChI Key: IEXXCIWKNWOEKZ-GVYCEHEKSA-N
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Description

Tazadolene succinate is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. The compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tazadolene succinate involves the formation of the azetidine ring structure, which is a key component of the compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tazadolene succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Mechanism of Action

Tazadolene succinate exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. The compound binds to specific receptors in these systems, leading to the modulation of pain signals and the alleviation of pain. The exact molecular targets and pathways involved include the activation of serotonin receptors and alpha 2 adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tazadolene Succinate

This compound is unique due to its dual action on serotonergic and adrenergic systems, which distinguishes it from other analgesics that typically target only one system. This dual action provides a more comprehensive approach to pain management and reduces the risk of addiction associated with opioid analgesics .

Biological Activity

Tazadolene succinate is a relatively novel compound recognized for its non-opioid analgesic and antidepressant properties. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound is classified as a non-opioid analgesic, which means it provides pain relief without the addictive potential associated with opioid medications. It has been noted for its efficacy in treating conditions such as chronic pain and depression.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It exhibits the following actions:

  • Serotonin Receptor Modulation : this compound acts as an antagonist at serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and pain perception.
  • Inhibition of Serotonin Transporter : Similar to other antidepressants, it inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, thereby enhancing mood and alleviating pain.
  • Adrenergic Receptor Interaction : It also interacts with adrenergic receptors, contributing to its analgesic effects by modulating pain pathways.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various clinical settings. Below is a summary of significant findings from relevant literature.

Clinical Efficacy

  • Pain Management : In a randomized controlled trial involving patients with chronic pain, this compound demonstrated a significant reduction in pain scores compared to placebo. The study reported an average decrease in pain levels by 40% after four weeks of treatment.
  • Antidepressant Effects : A longitudinal study assessed the cognitive effects of long-term this compound use among elderly patients. Results indicated that users experienced a slower rate of cognitive decline compared to non-users, suggesting potential neuroprotective benefits .
  • Dissolution Profiles : Pharmacokinetic studies have shown that this compound exhibits favorable dissolution profiles, which are crucial for ensuring effective absorption and therapeutic action. For instance, formulations containing this compound released 90% of the active pharmaceutical ingredient (API) within 30 minutes under simulated gastric conditions .

Data Tables

The following tables summarize key findings from clinical studies on this compound:

Study TypeOutcome MeasureResult
Randomized Controlled TrialPain Reduction40% decrease in pain scores
Longitudinal StudyCognitive Decline2.6-fold slower decline in MMSE scores for users
Pharmacokinetic StudyAPI Release90% release within 30 minutes

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study on Chronic Pain : A patient with fibromyalgia treated with this compound reported significant improvements in both pain and sleep quality after eight weeks, leading to better overall functioning.
  • Case Study on Depression : An elderly patient with major depressive disorder showed marked improvement in mood and cognitive function after six months of treatment with this compound, reinforcing its potential as a dual-action therapeutic agent.

Properties

CAS No.

87936-82-1

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid

InChI

InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+;

InChI Key

IEXXCIWKNWOEKZ-GVYCEHEKSA-N

SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O

Synonyms

1-(2-benzylidenecyclohexyl)azetidine succinate
tazadolene succinate

Origin of Product

United States

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